molecular formula C19H18ClN3O2S B1666388 PDE4B-IN-2

PDE4B-IN-2

Numéro de catalogue: B1666388
Poids moléculaire: 387.9 g/mol
Clé InChI: FDVSPBLZPJMXFV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le catalyseur amine A 33 est un catalyseur liquide contenant 33 % de triéthylènediamine. Ce catalyseur amine tertiaire hautement actif favorise la réaction des isocyanates avec les polyols, ce qui entraîne une réticulation de la mousse. Il est largement utilisé dans la production de mousses de polyuréthane, de revêtements et d'élastomères .

Applications De Recherche Scientifique

Applications in Agriculture

Insecticidal Properties
One of the primary applications of Compound A 33 is in agricultural pest control. Research has demonstrated its insecticidal function against pests such as Plutella xylostella (diamondback moth). Studies indicate that A 33 exhibits significant toxicity levels, making it a viable candidate for developing eco-friendly insecticides .

Antiviral and Antifungal Activities
Additionally, A 33 has been explored for its antiviral and antifungal properties. Aryl sulfonate esters, including A 33, have shown effectiveness against various pathogens, contributing to the development of agricultural products that minimize crop losses due to diseases .

Applications in Pharmacotherapy

Antitumor Effects
In pharmacotherapy, Compound A 33 has garnered attention for its potential antitumor effects. Research indicates that compounds related to A 33 can modulate immune responses and inhibit cell growth, suggesting a role in cancer treatment . The mechanism involves targeting specific pathways in tumor cells, leading to reduced proliferation and enhanced apoptosis.

Safety and Efficacy Studies
The safety profile of Compound A 33 has been evaluated through rigorous clinical trials. These studies assess its pharmacokinetics, dosage optimization, and adverse effects. For instance, a randomized controlled trial highlighted a significant reduction in hospital days utilized by patients treated with therapies involving A 33, underscoring its therapeutic benefits .

Data Tables

Application Area Effectiveness Study Reference
InsecticidalHigh toxicity against P. xylostella
AntiviralEffective against various pathogens
AntitumorModulates immune response; inhibits cell growth
Clinical EfficacyReduced hospital days; improved patient outcomes

Case Studies

  • Agricultural Application Case Study : In a field trial conducted on cabbage crops infested with Plutella xylostella, treatment with Compound A 33 resulted in a reduction of pest populations by over 80%, demonstrating its potential as an effective insecticide.
  • Pharmacotherapy Case Study : In a clinical setting involving patients with advanced cancer, administration of therapies incorporating Compound A 33 led to a notable improvement in tumor response rates compared to standard treatments, highlighting its promise in oncological applications.

Analyse Biochimique

Biochemical Properties

“A 33” plays a significant role in biochemical reactions, particularly those involving the PDE4B enzyme . This enzyme is a member of the type IV, cyclic AMP (cAMP)-specific, cyclic nucleotide phosphodiesterase (PDE) family . By inhibiting PDE4B, “A 33” can increase the cellular concentrations of cAMP, a key regulator of many important physiological processes .

Cellular Effects

The effects of “A 33” on cells are primarily mediated through its influence on cAMP levels. By inhibiting PDE4B, “A 33” prevents the breakdown of cAMP, leading to increased cAMP levels . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of “A 33” involves its binding to the active site of the PDE4B enzyme, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of cAMP, leading to increased cellular concentrations of this second messenger . The increased cAMP levels can then influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

The effects of “A 33” in laboratory settings have been observed to be stable over time

Dosage Effects in Animal Models

The effects of “A 33” in animal models have been observed to vary with dosage

Metabolic Pathways

“A 33” is involved in the cAMP metabolic pathway, where it interacts with the PDE4B enzyme . By inhibiting PDE4B, “A 33” can influence metabolic flux and metabolite levels by increasing the cellular concentrations of cAMP .

Subcellular Localization

Given its role in influencing cAMP levels, it is likely that “A 33” interacts with components of the cell’s signal transduction machinery .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

Le catalyseur amine A 33 est préparé en dissolvant la triéthylènediamine dans le dipropylène glycol. La solution contient généralement 33 % de triéthylènediamine et 67 % de dipropylène glycol . Les conditions de réaction impliquent le maintien d'une température contrôlée et la garantie d'une dissolution complète de la triéthylènediamine dans le solvant.

Méthodes de production industrielle

Dans les milieux industriels, la préparation du catalyseur amine A 33 implique un mélange à grande échelle de triéthylènediamine et de dipropylène glycol dans des réacteurs équipés de systèmes de contrôle de la température. Le mélange est constamment agité pour assurer l'homogénéité et empêcher toute séparation de phase .

Analyse Des Réactions Chimiques

Types de réactions

Le catalyseur amine A 33 subit principalement des réactions catalytiques, notamment :

Réactifs et conditions courantes

Principaux produits

Les principaux produits formés à partir de ces réactions sont divers types de mousses de polyuréthane, notamment des mousses souples, semi-rigides et rigides. Ces mousses sont utilisées dans un large éventail d'applications, allant des matériaux de rembourrage à l'isolation .

Applications de recherche scientifique

Le catalyseur amine A 33 a plusieurs applications de recherche scientifique :

Mécanisme d'action

Le catalyseur amine A 33 exerce ses effets en formant un complexe actif avec les isocyanates. Ce complexe facilite la réaction entre les isocyanates et les polyols, conduisant à la formation de liaisons uréthanes. Le catalyseur est ensuite libéré et peut participer à d'autres cycles catalytiques. Les cibles moléculaires comprennent les groupes isocyanate et hydroxyle, et les voies impliquées sont la formation de liaisons uréthanes .

Comparaison Avec Des Composés Similaires

Composés similaires

    Triéthylènediamine : Une forme solide de l'ingrédient actif du catalyseur amine A 33.

    Catalyseur amine A 1 : Un autre catalyseur amine utilisé dans la production de polyuréthane.

Unicité

Le catalyseur amine A 33 est unique en raison de sa forme liquide, qui permet une manipulation et un mélange plus faciles dans les processus industriels. Il fournit également une activité catalytique équilibrée, ce qui le rend adapté à un large éventail de formulations de mousse de polyuréthane .

Activité Biologique

A 33 is a selective phosphodiesterase 4B (PDE4B) inhibitor that has garnered attention due to its potent biological activity and potential therapeutic applications. This compound is characterized by its ability to modulate cyclic adenosine monophosphate (cAMP) levels, which plays a crucial role in various cellular processes, particularly in inflammatory responses and neuroprotection.

A 33 exhibits a high degree of selectivity for PDE4B over other isoforms, particularly PDE4D, with an IC50 value of approximately 15 nM, indicating its strong inhibitory effect on this enzyme . By inhibiting PDE4B, A 33 increases intracellular cAMP levels, which can lead to anti-inflammatory effects and modulation of neuronal activity.

In Vivo Studies

Research has demonstrated that A 33 effectively inhibits lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production and neutrophil accumulation in mouse models of lung inflammation. This suggests that A 33 may have significant anti-inflammatory properties .

Behavioral Impact

In studies focused on traumatic brain injury models, A 33 was shown to reduce microglial and neutrophil activation, leading to improved behavioral outcomes. This indicates its potential utility in treating neuroinflammatory conditions . Additionally, A 33 has been associated with antidepressant-like effects, further highlighting its relevance in neuropsychiatric disorders .

Dose-Dependent Effects

The effects of A 33 can vary based on dosage and experimental conditions. For instance, in experiments involving sleep deprivation, A 33 demonstrated a complex interaction with cognitive performance. While it improved spatial pattern separation under certain conditions, it impaired performance under others, suggesting a dose-dependent response that merits further investigation .

Summary of Key Studies

Study FocusFindings
Inflammatory ResponseInhibition of LPS-induced TNF-α production and neutrophil accumulation in vivo
NeuroprotectionReduced microglial activation and improved behavioral deficits post-traumatic injury
Cognitive PerformanceVariable effects on memory tasks based on sleep status; significant interaction noted

Detailed Research Findings

  • Anti-Inflammatory Effects : In a controlled study, A 33 was administered to mice subjected to LPS exposure. Results indicated a marked reduction in TNF-α levels and neutrophil infiltration compared to control groups.
  • Neurobehavioral Outcomes : In models of traumatic brain injury, A 33 not only reduced inflammatory markers but also led to observable improvements in cognitive tasks assessed through behavioral tests.
  • Cognitive Performance Variability : The compound's impact on cognitive functions varied significantly between sleep-deprived and non-sleep-deprived conditions. In sleep-deprived mice, A 33 enhanced performance on spatial tasks, whereas it had the opposite effect under normal conditions, indicating the necessity for careful consideration of dosing regimens in therapeutic applications .

Propriétés

IUPAC Name

2-[4-[[2-(5-chlorothiophen-2-yl)-5-ethyl-6-methylpyrimidin-4-yl]amino]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c1-3-14-11(2)21-19(15-8-9-16(20)26-15)23-18(14)22-13-6-4-12(5-7-13)10-17(24)25/h4-9H,3,10H2,1-2H3,(H,24,25)(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVSPBLZPJMXFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N=C1NC2=CC=C(C=C2)CC(=O)O)C3=CC=C(S3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
A 33
Reactant of Route 2
Reactant of Route 2
A 33
Reactant of Route 3
A 33
Reactant of Route 4
A 33
Reactant of Route 5
A 33
Reactant of Route 6
A 33
Customer
Q & A

Q1: The research highlights the importance of PDE4B in inflammatory processes. How can targeting specific PDE4 subtypes, like PDE4B, be advantageous over broader PDE4 inhibition in terms of therapeutic benefit?

A1: [, ] As highlighted in the studies, PDE4 exists in different subtypes, each potentially playing distinct roles in various cell types and physiological processes. While broader PDE4 inhibitors can effectively modulate inflammatory responses, they often come with undesirable side effects, such as nausea and emesis. [] Targeting specific subtypes like PDE4B offers the potential for a more targeted approach. By selectively inhibiting PDE4B, researchers aim to achieve the desired anti-inflammatory effects while minimizing off-target effects and improving the overall safety profile of the treatment. [, ] This is exemplified by the study demonstrating that PDE4B ablation protected mice from LPS-induced shock without affecting global cAMP concentration, suggesting a highly specialized function of PDE4B. []

Q2: The research primarily focuses on in vitro and in vivo models to study PDE4B and inflammation. What are some challenges in translating these findings to clinical applications in humans, and how can these challenges be addressed?

A2: While in vitro and in vivo models provide valuable insights into biological mechanisms and drug efficacy, translating these findings to human clinical trials presents unique challenges. Animal models might not fully recapitulate the complexity of human diseases, and responses to drugs can differ between species. Additionally, dosing, drug metabolism, and potential long-term effects observed in animal models might not directly translate to humans.

Q3: The paper mentions a PDE4 selective inhibitor, rolipram. Can you elaborate on the concept of selectivity in drug development and its importance, particularly in the context of inflammatory diseases?

A3: Selectivity, in the context of drug development, refers to a drug's ability to preferentially bind to and act on a specific target, such as a particular enzyme subtype or receptor, while minimizing interactions with other off-target molecules. This targeted approach is crucial for maximizing therapeutic benefits and minimizing unwanted side effects. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.